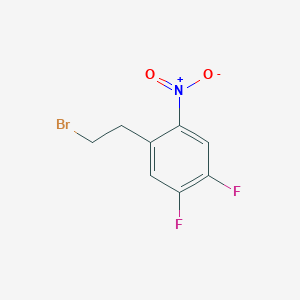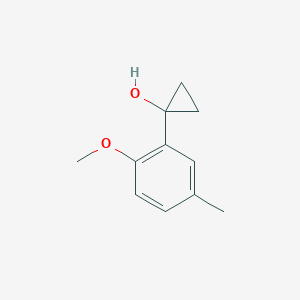
1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene is an organic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene can be synthesized through a multi-step process involving the introduction of bromine, fluorine, and nitro groups onto a benzene ring. One common method involves the bromination of 4,5-difluoro-2-nitrobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反应分析
Types of Reactions: 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol can be used for the substitution of the bromine atom.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of the nitro group.
Electrophilic Aromatic Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride can be used for chlorination.
Major Products Formed:
Nucleophilic Substitution: Products include 1-(2-aminoethyl)-4,5-difluoro-2-nitrobenzene.
Reduction: The major product is 1-(2-bromoethyl)-4,5-difluoro-2-aminobenzene.
Electrophilic Aromatic Substitution: Products include 1-(2-bromoethyl)-4,5-difluoro-2-nitrochlorobenzene.
科学研究应用
1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential pharmacological activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties
作用机制
The mechanism of action of 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets .
相似化合物的比较
- 1-(2-Bromoethyl)-4-nitrobenzene
- 1-(2-Bromoethyl)-2,4-difluorobenzene
- 1-(2-Bromoethyl)-4,5-difluorobenzene
Comparison: 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene is unique due to the presence of both fluorine and nitro groups on the benzene ring. This combination imparts distinct electronic properties and reactivity compared to similar compounds. For example, the presence of fluorine atoms can increase the compound’s stability and resistance to metabolic degradation, making it more suitable for certain applications in medicinal chemistry .
属性
分子式 |
C8H6BrF2NO2 |
|---|---|
分子量 |
266.04 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-4,5-difluoro-2-nitrobenzene |
InChI |
InChI=1S/C8H6BrF2NO2/c9-2-1-5-3-6(10)7(11)4-8(5)12(13)14/h3-4H,1-2H2 |
InChI 键 |
GSYNJOPIWZJUPB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B15319233.png)






